molecular formula C20H21N3O5 B5188134 N-[1-(aminocarbonyl)-2-(4-nitrophenyl)vinyl]-4-butoxybenzamide

N-[1-(aminocarbonyl)-2-(4-nitrophenyl)vinyl]-4-butoxybenzamide

Cat. No. B5188134
M. Wt: 383.4 g/mol
InChI Key: XZZJJVBLVUAMGE-QGOAFFKASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(aminocarbonyl)-2-(4-nitrophenyl)vinyl]-4-butoxybenzamide, also known as A-438079, is a potent and selective antagonist of the P2X7 receptor. The P2X7 receptor is a member of the purinergic receptor family, which is involved in various physiological and pathological processes, including inflammation, pain, and neurodegeneration. A-438079 has been widely used as a research tool to investigate the role of the P2X7 receptor in various biological systems.

Mechanism of Action

N-[1-(aminocarbonyl)-2-(4-nitrophenyl)vinyl]-4-butoxybenzamide acts as a competitive antagonist of the P2X7 receptor, which is a ligand-gated ion channel that is activated by extracellular ATP. When ATP binds to the P2X7 receptor, it causes the channel to open, allowing the influx of calcium and other ions into the cell. This leads to the activation of various downstream signaling pathways, including the release of pro-inflammatory cytokines and the formation of membrane pores. N-[1-(aminocarbonyl)-2-(4-nitrophenyl)vinyl]-4-butoxybenzamide binds to the same site as ATP on the P2X7 receptor, preventing its activation and downstream signaling.
Biochemical and Physiological Effects:
N-[1-(aminocarbonyl)-2-(4-nitrophenyl)vinyl]-4-butoxybenzamide has been shown to have various biochemical and physiological effects, depending on the biological system being studied. In macrophages, N-[1-(aminocarbonyl)-2-(4-nitrophenyl)vinyl]-4-butoxybenzamide inhibits the release of pro-inflammatory cytokines, such as IL-1β and IL-18, by blocking the activation of the P2X7 receptor. In animal models of neuropathic pain, N-[1-(aminocarbonyl)-2-(4-nitrophenyl)vinyl]-4-butoxybenzamide reduces pain behavior by inhibiting the activation of the P2X7 receptor in sensory neurons. In Alzheimer's disease models, N-[1-(aminocarbonyl)-2-(4-nitrophenyl)vinyl]-4-butoxybenzamide prevents the formation of amyloid plaques by reducing the activation of microglia through the P2X7 receptor. N-[1-(aminocarbonyl)-2-(4-nitrophenyl)vinyl]-4-butoxybenzamide has also been shown to have effects on cancer cell proliferation, cardiovascular disease, and immune system function.

Advantages and Limitations for Lab Experiments

One advantage of using N-[1-(aminocarbonyl)-2-(4-nitrophenyl)vinyl]-4-butoxybenzamide in lab experiments is its high potency and selectivity for the P2X7 receptor. This allows for precise manipulation of the receptor without affecting other purinergic receptors or ion channels. N-[1-(aminocarbonyl)-2-(4-nitrophenyl)vinyl]-4-butoxybenzamide is also relatively stable and can be stored for long periods of time. However, one limitation of using N-[1-(aminocarbonyl)-2-(4-nitrophenyl)vinyl]-4-butoxybenzamide is its potential off-target effects, as it may interact with other proteins or receptors in the cell. Another limitation is its relatively high cost, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on N-[1-(aminocarbonyl)-2-(4-nitrophenyl)vinyl]-4-butoxybenzamide and the P2X7 receptor. One area of interest is the role of the P2X7 receptor in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. N-[1-(aminocarbonyl)-2-(4-nitrophenyl)vinyl]-4-butoxybenzamide has shown promise in reducing inflammation and amyloid plaque formation in animal models of Alzheimer's disease, but further studies are needed to determine its potential therapeutic effects in humans. Another area of interest is the role of the P2X7 receptor in cancer, as it has been shown to promote cancer cell proliferation and metastasis. N-[1-(aminocarbonyl)-2-(4-nitrophenyl)vinyl]-4-butoxybenzamide and other P2X7 receptor antagonists may have potential as anti-cancer agents. Finally, further studies are needed to determine the safety and efficacy of P2X7 receptor antagonists, including N-[1-(aminocarbonyl)-2-(4-nitrophenyl)vinyl]-4-butoxybenzamide, as potential therapeutic agents in various diseases.

Synthesis Methods

The synthesis of N-[1-(aminocarbonyl)-2-(4-nitrophenyl)vinyl]-4-butoxybenzamide involves several steps, starting from the reaction of 4-butoxybenzoyl chloride with 2-aminoacetophenone to form 4-butoxy-N-(2-oxo-2-phenylethyl)benzamide. This intermediate is then reacted with 4-nitrobenzaldehyde in the presence of sodium hydride to form N-[1-(aminocarbonyl)-2-(4-nitrophenyl)vinyl]-4-butoxybenzamide. The final product is obtained after purification by column chromatography.

Scientific Research Applications

N-[1-(aminocarbonyl)-2-(4-nitrophenyl)vinyl]-4-butoxybenzamide has been used extensively in scientific research to investigate the role of the P2X7 receptor in various biological systems. For example, it has been shown to inhibit the release of pro-inflammatory cytokines in macrophages, reduce neuropathic pain in animal models, and prevent the formation of amyloid plaques in Alzheimer's disease. N-[1-(aminocarbonyl)-2-(4-nitrophenyl)vinyl]-4-butoxybenzamide has also been used to study the role of the P2X7 receptor in cancer, cardiovascular disease, and immune system function.

properties

IUPAC Name

N-[(E)-3-amino-1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl]-4-butoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O5/c1-2-3-12-28-17-10-6-15(7-11-17)20(25)22-18(19(21)24)13-14-4-8-16(9-5-14)23(26)27/h4-11,13H,2-3,12H2,1H3,(H2,21,24)(H,22,25)/b18-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZZJJVBLVUAMGE-QGOAFFKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=C(C=C2)[N+](=O)[O-])/C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(E)-3-amino-1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl]-4-butoxybenzamide

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